benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
Benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a secondary amine featuring a benzyl group attached to a methylamine moiety, which is further linked to a pyrazole ring substituted with an isopropyl group at the 1-position. The compound’s structure combines aromatic (benzyl), heterocyclic (pyrazole), and aliphatic (isopropyl) components, making it a versatile scaffold for pharmacological or material science applications.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-14(8-9-16-17)11-15-10-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
InChI Key |
GIOMEWBAMNSXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method includes the alkylation of benzylamine with 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups on the pyrazole ring or the amine side chain. Key comparisons include:
Table 1: Physicochemical Properties of Selected Pyrazol-5-amine Derivatives
*Inferred properties based on structural analogs.
Key Observations:
- Lipophilicity : The benzyl and isopropyl groups in the target compound likely enhance lipophilicity compared to derivatives with smaller substituents (e.g., methyl or thiophene). This property may improve membrane permeability but reduce aqueous solubility.
- Steric Effects : Bulky substituents like tert-butyl (MK53) hinder synthetic yields and reactivity due to steric hindrance , whereas the isopropyl group in the target compound provides moderate bulk without severely impeding reactivity.
- Electronic Effects : Halogenated analogs (e.g., MK52) exhibit electron-withdrawing effects, altering the amine’s basicity and electronic distribution compared to the benzyl group’s neutral aromatic character.
Pharmacological and Functional Comparisons
Evidence from vanillyl-ethylamine derivatives () suggests that aromatic etherification (e.g., benzyl substitution) can shift pharmacological activity from pressor (vasoconstricting) to depressor (vasodilating) effects. For example:
- Vanillyl-ethylamine: Predominantly pressor due to its phenolic hydroxyl group.
- Benzylvanillyl-ethylamine : Depressor activity attributed to benzyl group-induced steric and electronic modifications .
Biological Activity
Benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound characterized by a benzyl group linked to a pyrazole ring, which is further substituted with a propan-2-yl group. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C14H19N3
- Molecular Weight : 229.32 g/mol
- Structure : The compound features a five-membered pyrazole ring with nitrogen atoms, which is known for its diverse biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various therapeutic effects. Research is ongoing to elucidate these pathways and identify specific biological targets for potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, similar to other pyrazole derivatives. The mechanisms underlying these effects are still being investigated.
- Anti-inflammatory Effects : Pyrazole derivatives are often associated with anti-inflammatory activities, which may also be applicable to this compound.
- Antitumor Potential : Some studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Phenylacetone | Aromatic ketone | Lacks pyrazole ring; different functional groups |
| Substituted Imidazoles | Heterocyclic compounds | Different heterocyclic structures; varying substituents |
| 3,5-Dimethylpyrazole | Pyrazole derivative | Lacks benzyl group; different substituents |
The unique substitution pattern involving both a benzyl group and a pyrazole ring enhances its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives, including this compound:
- Anticonvulsant Studies : In animal models, compounds structurally related to this compound have demonstrated significant protection against seizures in various tests (e.g., maximal electroshock and pentylenetetrazole tests) .
- Cytotoxicity Assays : Research has shown that certain pyrazole derivatives can inhibit the growth of cancer cell lines, indicating potential antitumor activity .
- Pharmacokinetics and Toxicology : Studies on related compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME-Tox) profiles, suggesting favorable safety margins and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
